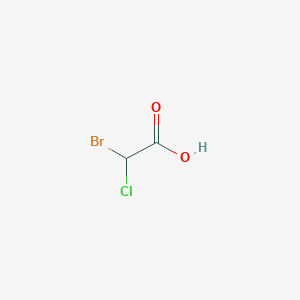
2-(2-Aminothiazol-4-yl)-2-oxoacetic acid
概要
説明
“2-(2-Aminothiazol-4-yl)-2-oxoacetic acid” is an organosulfide and amine derivative, carboxylic acid . It is a light orange powder . This compound is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives has been documented in literature . For instance, the bromine derivatives were obtained by the reaction of 2-amino-4-arylthiazoles, N-(4-arylthiazol-2-yl)-acetamides, N-(4-arylthiazol-2-yl)- benzamide, furan-2-carboxylic acid (4-aryl-thiazol-2-yl)-amide and acetic acid 4-(2-acetylamino- thiazol-4-yl)-phenyl ester with molecular bromine under acid conditions .
Molecular Structure Analysis
The molecular formula of “2-(2-Aminothiazol-4-yl)-2-oxoacetic acid” is CHClNOS. Its average mass is 194.639 Da and its monoisotopic mass is 193.991669 Da .
Chemical Reactions Analysis
The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Physical And Chemical Properties Analysis
“2-(2-Aminothiazol-4-yl)-2-oxoacetic acid” is an almost white to light beige crystalline powder . It has been used in the preparation of poly (2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes, for the voltammetric determination of copper ions .
科学的研究の応用
Chemical Synthesis and Derivatives
2-(2-Aminothiazol-4-yl)-2-oxoacetic acid derivatives have been synthesized and explored for their chemical properties. Hardy, Harrington, and Stachulski (1984) detailed the preparation of N-protected derivatives of this compound, noting their potential in synthesizing analogs like piperacillin (Hardy, Harrington, & Stachulski, 1984). Furthermore, studies by Adeel et al. (2017) on aminothiazole derivatives, including the synthesis of 4-(biphenyl-4-yl)thiazol-2-amine, highlight the broad application of these compounds in organic and medicinal chemistry (Adeel et al., 2017).
Antiprion Activity
Research by Gallardo-Godoy et al. (2011) indicates that 2-aminothiazoles are a new class of small molecules with potential antiprion activity. They demonstrated that certain aminothiazole analogs show significant potency in prion-infected neuroblastoma cell lines (Gallardo-Godoy et al., 2011).
Catalytic Applications
A study by Tang et al. (2016) developed a new strategy for synthesizing 2-aminothiazoles using copper-catalyzed coupling, showcasing the versatility of these compounds in chemical reactions (Tang et al., 2016).
X-ray Crystallographic and Computational Studies
M. Adeel and colleagues (2017) also conducted X-ray crystallographic, spectroscopic, and computational studies of aminothiazole derivatives, providing insights into their structural and electronic properties (Adeel et al., 2017).
Novel Synthesis Methods
Structural Characterization
Delgado et al. (2019) conducted structural characterization of 2-amino-2-oxoacetic acid, emphasizing its importance as an active pharmaceutical ingredient and potential drug for various diseases (Delgado et al., 2019).
Antibacterial Activity
Research by Ochiai et al. (1981) focused on the antibacterial activity of cephalosporin derivatives, highlighting the significance of 2-(2-aminothiazol-4-yl)-2-oxoacetic acid in developing effective antibiotics (Ochiai et al., 1981).
Safety And Hazards
When handling “2-(2-Aminothiazol-4-yl)-2-oxoacetic acid”, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S/c6-5-7-2(1-11-5)3(8)4(9)10/h1H,(H2,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMASTYPGLHRVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223408 | |
| Record name | 2-Amino-alpha-oxothiazol-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminothiazol-4-yl)-2-oxoacetic acid | |
CAS RN |
73150-67-1 | |
| Record name | 2-Amino-α-oxo-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73150-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073150671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-alpha-oxothiazol-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-α-oxothiazol-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8S9EKV7AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)


